molecular formula C12H17ClN2O B1470445 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine CAS No. 1784410-88-3

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine

Cat. No.: B1470445
CAS No.: 1784410-88-3
M. Wt: 240.73 g/mol
InChI Key: YPMQENUZVNFCRF-UHFFFAOYSA-N
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Description

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of neuronal activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neuronal firing. This interaction is crucial for its anticonvulsant properties, as it helps to stabilize neuronal activity and prevent seizures .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound enhances GABAergic signaling, leading to increased inhibitory neurotransmission. This results in a reduction of neuronal excitability and a decrease in the likelihood of seizure occurrence. Additionally, the compound has been observed to affect gene expression related to synaptic plasticity and neuronal survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, enhancing their activity and increasing the influx of chloride ions into neurons. This hyperpolarizes the neuronal membrane, making it less likely to fire action potentials. The compound also inhibits the activity of certain enzymes involved in neurotransmitter metabolism, further contributing to its anticonvulsant effects. Additionally, it modulates the expression of genes involved in neuronal excitability and synaptic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound maintains its anticonvulsant effects over time, although there may be a gradual decrease in potency due to degradation. In vitro and in vivo studies have demonstrated that the compound continues to exert its effects on neuronal activity and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anticonvulsant and hypnotic effects without causing severe adverse effects. At high doses, the compound can induce toxicity and adverse effects, such as sedation and motor impairment. Threshold effects have been observed, with a median effective dose (ED50) of 19.0 mg/kg in the maximal electroshock (MES) test .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s metabolism can affect its efficacy and toxicity, as different metabolites may have varying levels of activity and adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues. Its distribution is influenced by factors such as lipid solubility and protein binding .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the neuronal cell membrane, where it interacts with GABA receptors and other membrane-bound proteins. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles within the cell, influencing its activity and function .

Properties

IUPAC Name

3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-2-3-12-10(8-11)9-15(5-1-4-14)6-7-16-12/h2-3,8H,1,4-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMQENUZVNFCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCCN)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
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3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
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3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
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3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
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3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.